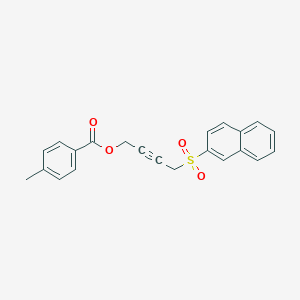
4-(2-naphthylsulfonyl)-2-butyn-1-yl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-naphthylsulfonyl)-2-butyn-1-yl 4-methylbenzoate, commonly known as NBMPR, is a potent and highly selective inhibitor of nucleoside transporters. It has been extensively studied for its role in the regulation of nucleoside transport and its potential applications in cancer treatment and other therapeutic areas.
作用机制
The mechanism of action of NBMPR involves the inhibition of nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is an important step in the synthesis of DNA and RNA. By inhibiting nucleoside transporters, NBMPR can disrupt the synthesis of DNA and RNA, which can have a profound effect on cell growth and proliferation.
Biochemical and Physiological Effects
NBMPR has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that NBMPR can inhibit the growth of cancer cells by disrupting the synthesis of DNA and RNA. In vivo studies have also shown that NBMPR can inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
One of the main advantages of NBMPR is its potency and selectivity for nucleoside transporters. This makes it an important tool for studying the role of nucleoside transporters in various biological processes. However, one of the limitations of NBMPR is its toxicity. NBMPR has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on NBMPR. One area of research is the development of more potent and selective inhibitors of nucleoside transporters. Another area of research is the development of new therapeutic applications for NBMPR, such as cancer treatment. Additionally, further studies are needed to better understand the mechanism of action of NBMPR and its potential side effects.
Conclusion
In conclusion, NBMPR is a potent and highly selective inhibitor of nucleoside transporters that has been extensively studied for its role in the regulation of nucleoside transport and its potential applications in cancer treatment and other therapeutic areas. The synthesis of NBMPR is a complex process that requires careful attention to detail and expertise in organic chemistry. NBMPR has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for research on NBMPR, including the development of more potent and selective inhibitors of nucleoside transporters and the development of new therapeutic applications for NBMPR.
合成方法
The synthesis of NBMPR involves the reaction of 4-methylbenzoic acid with 2-butyn-1-ol in the presence of a base catalyst to form the corresponding ester. The resulting ester is then reacted with 2-naphthylsulfonyl chloride to yield the final product. The synthesis of NBMPR is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
NBMPR has been extensively studied for its role in the regulation of nucleoside transporters. Nucleoside transporters are membrane proteins that are responsible for the uptake of nucleosides into cells. NBMPR is a potent and highly selective inhibitor of nucleoside transporters, which makes it an important tool for studying the role of nucleoside transporters in various biological processes.
属性
IUPAC Name |
4-naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4S/c1-17-8-10-19(11-9-17)22(23)26-14-4-5-15-27(24,25)21-13-12-18-6-2-3-7-20(18)16-21/h2-3,6-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRHQXBCQBSYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC#CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)
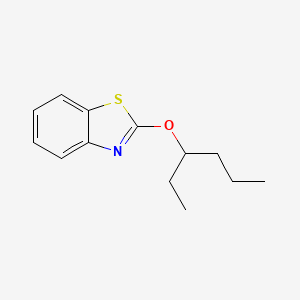
![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
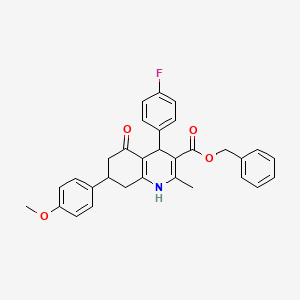
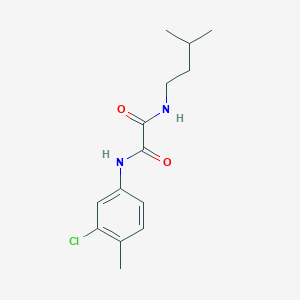
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)

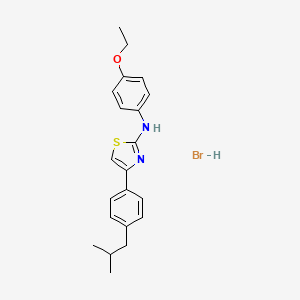
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
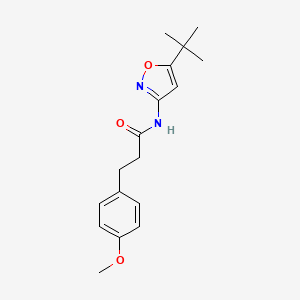
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)
